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This document provides a detailed guide for the statistical analysis of immunogenicity data from

clinical trials of the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER. It

includes protocols for key experiments, methods for data presentation, and a discussion of the

underlying immunological pathways.

Introduction to HibTITER Immunogenicity
HibTITER is a conjugate vaccine designed to elicit a T-cell dependent immune response

against the polyribosylribitol phosphate (PRP) capsule of Haemophilus influenzae type b, a

leading cause of bacterial meningitis in young children.[1][2] The vaccine consists of the PRP

polysaccharide covalently linked to a carrier protein, CRM197 (a non-toxic mutant of diphtheria

toxin).[1] This conjugation is crucial as it converts the T-cell independent polysaccharide

antigen into a T-cell dependent antigen, which is more immunogenic in infants and induces

immunologic memory.[1][3]

The primary measure of HibTITER's immunogenicity is the serum concentration of anti-PRP

IgG antibodies. A concentration of ≥0.15 µg/mL is considered the threshold for short-term

protection, while a concentration of ≥1.0 µg/mL is indicative of long-term protection.[4][5]

Statistical analysis of immunogenicity data from clinical trials is essential to evaluate the

vaccine's efficacy and to support regulatory submissions.
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Experimental Protocols
Study Design and Vaccination Schedule
A typical clinical trial to evaluate the immunogenicity of HibTITER is a randomized, controlled

study.[4] Healthy infants are enrolled and randomized to receive either HibTITER or a control

vaccine. The standard vaccination schedule for infants is a primary series of three 0.5 mL

doses administered at approximately 2, 4, and 6 months of age.[4]

Serum Sample Collection
Blood samples for the assessment of anti-PRP antibody concentrations are collected at

baseline (before the first vaccination) and at a specified time point after the final vaccination of

the primary series (e.g., one month after the third dose).

Measurement of Anti-PRP Antibody Concentrations by
ELISA
The concentration of anti-PRP IgG antibodies in serum is quantified using a standardized

enzyme-linked immunosorbent assay (ELISA).[5][6]

Materials:

96-well polystyrene ELISA plates

PRP conjugated to a protein (e.g., human serum albumin) for coating

Phosphate-buffered saline (PBS)

Blocking buffer (e.g., PBS with 1% BSA)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Reference serum with a known concentration of anti-PRP IgG

Test serum samples

HRP-conjugated anti-human IgG secondary antibody
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TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Protocol:

Coating: Coat the wells of a 96-well plate with a PRP-protein conjugate solution (e.g., 2

µg/mL in PBS) and incubate.[6]

Washing: Wash the plate to remove unbound antigen.

Blocking: Add blocking buffer to each well to prevent non-specific binding.

Sample Incubation: Add diluted reference standards and test sera to the wells and incubate.

Washing: Wash the plates to remove unbound antibodies.

Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and

incubate.

Washing: Wash the plates to remove unbound secondary antibody.

Substrate Addition: Add TMB substrate to each well and incubate to allow for color

development.

Stopping Reaction: Add stop solution to each well.

Reading: Measure the optical density at 450 nm using a microplate reader.

Calculation: Calculate the concentration of anti-PRP IgG in the test samples by comparing

their optical densities to the standard curve generated from the reference serum.

Statistical Analysis of Immunogenicity Data
A formal Statistical Analysis Plan (SAP) should be developed prior to the analysis of the data.

This plan will prespecify the endpoints, analysis populations, and statistical methods to be

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2643546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


used.[7][8]

Analysis Populations
Per-Protocol (PP) Set: Includes all subjects who received all vaccinations as scheduled and

have valid immunogenicity data. This is typically the primary analysis population for

immunogenicity.

Intent-to-Treat (ITT) / Full Analysis Set (FAS): Includes all randomized subjects who received

at least one dose of the vaccine.

Immunogenicity Endpoints
The primary immunogenicity endpoints for a HibTITER clinical trial include:

The geometric mean concentration (GMC) of anti-PRP antibodies.

The proportion of subjects achieving an anti-PRP antibody concentration of ≥0.15 µg/mL.

The proportion of subjects achieving an anti-PRP antibody concentration of ≥1.0 µg/mL.

Statistical Methods
Data Transformation: Anti-PRP antibody concentrations are typically log-transformed (natural

or base 10) before statistical analysis to normalize the data distribution. Geometric mean

concentrations are calculated by taking the anti-log of the mean of the log-transformed

concentrations.

Descriptive Statistics: Summarize anti-PRP antibody concentrations at each time point using

GMCs and 95% confidence intervals. The number and percentage of subjects achieving the

protective thresholds (≥0.15 µg/mL and ≥1.0 µg/mL) should also be presented.

Inferential Statistics:

Comparison of GMCs: To compare GMCs between the HibTITER and control groups, a t-

test can be performed on the log-transformed antibody concentrations.
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Comparison of Proportions: The proportion of subjects achieving protective antibody levels

can be compared between groups using the Chi-square test or Fisher's exact test.

Non-inferiority Analysis: If the trial is designed to show that HibTITER is not inferior to a

licensed Hib vaccine, a non-inferiority analysis will be performed on the primary

endpoint(s). This involves calculating the difference in the endpoint between the two

groups and comparing the confidence interval of this difference to a prespecified non-

inferiority margin.

Data Presentation
Quantitative immunogenicity data should be summarized in clear and well-structured tables.

Table 1: Summary of Anti-PRP Antibody Concentrations Pre- and Post-Vaccination

Time Point N
Geometric Mean
Concentration (GMC)
(µg/mL) [95% CI]

Pre-vaccination 100 0.05 [0.04, 0.06]

Post-vaccination 100 5.20 [4.50, 6.00]

Table 2: Proportion of Subjects Achieving Protective Anti-PRP Antibody Concentrations Post-

Vaccination

Antibody
Concentration
Threshold

N
Number of
Responders

Percentage of
Responders (%)
[95% CI]

≥ 0.15 µg/mL 100 98 98.0 [93.0, 99.8]

≥ 1.0 µg/mL 100 92 92.0 [85.0, 96.0]

Visualizations
T-Cell Dependent B-Cell Activation by HibTITER
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The following diagram illustrates the proposed mechanism of T-cell dependent B-cell activation

by the HibTITER conjugate vaccine.[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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